molecular formula C18H24N4O B12232056 2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12232056
M. Wt: 312.4 g/mol
InChI Key: OYLHBCOEXVFHQD-UHFFFAOYSA-N
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Description

2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure that combines several cyclic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the construction of the pyrimidine ring, and the assembly of the octahydropyrrolo[3,4-c]pyrrole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions. Techniques such as continuous flow synthesis and automated reaction systems may be employed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its complex structure, which combines multiple cyclic and heterocyclic elements. This complexity may confer unique properties and activities not found in simpler compounds.

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

cyclopropyl-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C18H24N4O/c1-11-19-16-4-2-3-15(16)17(20-11)21-7-13-9-22(10-14(13)8-21)18(23)12-5-6-12/h12-14H,2-10H2,1H3

InChI Key

OYLHBCOEXVFHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5CC5

Origin of Product

United States

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